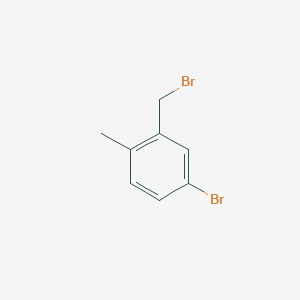

5-Bromo-2-methylbenzyl bromide

Overview

Description

5-Bromo-2-methylbenzyl bromide is a chemical compound with the molecular formula CHBrO. It has an average mass of 279.957 Da and a monoisotopic mass of 277.894165 Da .

Synthesis Analysis

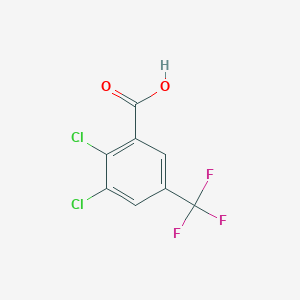

The synthesis of this compound involves several steps. One method uses 2-chlorobenzoic acid as a raw material. A monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and a catalyst is added in the reaction process to inhibit the generation of 4-bromo-2-chlorobenzoic acid . Another method involves the use of dimethyl terephthalate as the raw starting material, and the compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused benzene and imidazole ring system .Chemical Reactions Analysis

This compound may be used to synthesize other compounds. For example, it can be used to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one, which are precursors required for the synthesis of pentacyclic sultams .Scientific Research Applications

Applications in Synthetic Chemistry

Photodynamic Therapy Agents

A study involving the synthesis of new zinc phthalocyanine derivatives highlighted the utility of compounds structurally related to 5-Bromo-2-methylbenzyl bromide. These compounds, characterized for their photophysical and photochemical properties, demonstrated significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure and Quantum Chemical Analysis

Another research explored the crystal structure, quantum chemical, and theoretical charge density analysis of a molecule closely related to this compound. The study provided insights into the nature and strength of various intermolecular interactions within its crystal structure, offering a foundation for understanding its behavior in solid states and potential applications in material science (Sowmya, Kumar, Kumar, & Karki, 2020).

Thermal Decomposition Studies

The thermal decomposition of methylbenzyl radicals, derived from α-Bromo-xylenes, was studied to understand the kinetics and mechanisms behind their breakdown at high temperatures. This research is crucial for applications in combustion chemistry and the development of new materials with improved thermal stability (Fernandes, Gebert, & Hippler, 2002).

Potential Biological Implications

Antibacterial Activities

Research on bromophenols derived from marine red algae, including compounds structurally similar to this compound, revealed significant antibacterial activities. These findings underscore the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).

Antioxidant Properties

Bromophenols, including derivatives similar to this compound, isolated from red algae have shown potent antioxidant effects in various assays. This indicates their potential in developing treatments or supplements aimed at combating oxidative stress-related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).

Mechanism of Action

Target of Action

5-Bromo-2-methylbenzyl bromide is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . Its primary targets are typically carbon-based molecules, where it can participate in various types of reactions such as free radical bromination and nucleophilic substitution .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom or molecule that donates an electron pair, replaces a group in another molecule . In the case of this compound, the bromide ion acts as a leaving group, allowing the benzyl carbon to form a new bond with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction and the other compounds present. It is often involved in reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can lead to various downstream effects, such as the formation of new carbon-carbon bonds or the introduction of new functional groups into a molecule .

Result of Action

The result of this compound’s action is the formation of a new molecule through the substitution of a group in the target molecule. This can lead to significant changes in the target molecule’s properties and behavior. For example, the compound has been used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions in which it participates . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s reactivity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-2-methylbenzyl bromide are largely determined by its structure. The bromine atoms make it a good electrophile, allowing it to participate in various biochemical reactions

Molecular Mechanism

It is known to participate in free radical reactions and nucleophilic substitutions . Its bromine atoms can form relatively stable leaving groups, making it a good electrophile

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNRJWPYQNBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258886-05-4 | |

| Record name | 4-bromo-2-(bromomethyl)-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol](/img/structure/B3255634.png)

![3-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255653.png)

![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255659.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/structure/B3255664.png)

![Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate](/img/structure/B3255682.png)

![5-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3255702.png)

![1-[(4-Aminophenyl)methyl]piperidine-2,6-dione](/img/structure/B3255710.png)

![5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine](/img/structure/B3255734.png)

![6-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3255747.png)